Acetic acid, (ethoxyhydroxyphosphinyl)-

Overview

Description

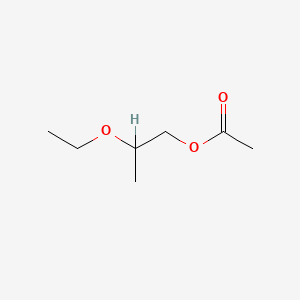

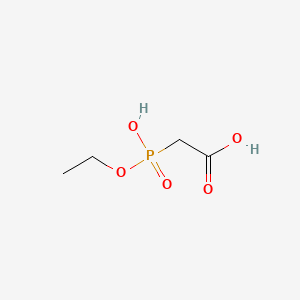

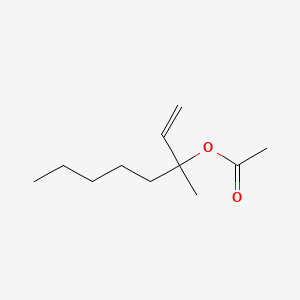

Acetic acid, also known as ethanoic acid, is an important carboxylic acid. It is a dilute solution produced by fermentation and oxidation of natural carbohydrates, often referred to as vinegar . Acetic acid, (ethoxyhydroxyphosphinyl)-, contains a total of 18 bonds; 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 phosphonate (thio-) .

Synthesis Analysis

Acetic acid is industrially produced by the carbonylation of methanol . A methyl iodide intermediate is generated from the reaction between methanol and hydrogen iodide. This intermediate is then reacted with carbon monoxide and the resulting compound is treated with water to afford the acetic acid product .Molecular Structure Analysis

Acetic acid, (ethoxyhydroxyphosphinyl)-, contains total 18 bond(s); 9 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 phosphonate(s) (thio-) .Chemical Reactions Analysis

Acetic acid is a stress and death-inducing agent produced en route to alcoholic fermentation carried out by Saccharomyces cerevisiae . Acetic acid can have negative effects in industrial fermentation processes such as wine production, negatively affecting wine quality .Physical And Chemical Properties Analysis

Acetic acid is slightly heavier than water with a density of 1.05 g/cm³ . In its liquid state, it is a hydrophile (readily dissolves in water) and also a polar, protic solvent . A mixture of acetic acid and water is similar to a mixture of ethanol and water .Mechanism of Action

Target of Action

Acetic acid is known to be an antimicrobial agent used to treat susceptible infections of the external auditory canal .

Mode of Action

Acetic acid, in general, is known to interact with microbial cells, leading to their destruction and thus treating infections .

Biochemical Pathways

Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . It is involved in various biochemical pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Pharmacokinetics

Acetic acid is known to be used locally, occasionally internally, as a counterirritant and also as a reagent .

Result of Action

Acetic acid is known to generate oxidative stress, alter the function of pre-sympathetic neurons, and potentially influence cardiovascular function in both humans and rodents after ethanol consumption .

Action Environment

Acetic acid was found to play an essential role in conferring tolerance to water deficit stress in plants .

Safety and Hazards

Future Directions

The increasing interest in the production of value-added organic acids from lignocellulosic biomass stems from the fact that these acids retain a substantial portion of critical elements like carbon and oxygen, aligning seamlessly with the high atomic economy principle . The elucidation of the stress resistance and cell death mechanisms induced by acetic acid in yeast can impact the design of strategies for improving fermentations or decrease the food spoilage by acetic acid resistant-yeast species .

properties

IUPAC Name |

2-[ethoxy(hydroxy)phosphoryl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O5P/c1-2-9-10(7,8)3-4(5)6/h2-3H2,1H3,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAHEMNFTNVLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215687 | |

| Record name | Acetic acid, (ethoxyhydroxyphosphinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65359-99-1 | |

| Record name | Acetic acid, (ethoxyhydroxyphosphinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065359991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (ethoxyhydroxyphosphinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-methoxyphenyl]-](/img/structure/B1614862.png)

![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate](/img/structure/B1614864.png)

![Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]-, ethyl ester](/img/structure/B1614875.png)